molecular formula C15H34OSn B14736718 Tributyl[(propan-2-yl)oxy]stannane CAS No. 2724-78-9

Tributyl[(propan-2-yl)oxy]stannane

Cat. No.: B14736718
CAS No.: 2724-78-9
M. Wt: 349.14 g/mol
InChI Key: LVTWJUWDINEXQX-UHFFFAOYSA-N
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Description

Tributyl[(propan-2-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one propan-2-yloxy group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(propan-2-yl)oxy]stannane can be synthesized through the reaction of tributyltin hydride with propan-2-ol under specific conditions. The reaction typically involves the use of a radical initiator, such as azobisisobutyronitrile, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(propan-2-yl)oxy]stannane undergoes various types of chemical reactions, including:

    Reduction: It can act as a reducing agent in radical-mediated reductions.

    Substitution: It can participate in nucleophilic substitution reactions, where the propan-2-yloxy group is replaced by other nucleophiles.

    Oxidation: Although less common, it can undergo oxidation to form tin oxides.

Common Reagents and Conditions

    Reduction: Common reagents include radical initiators like azobisisobutyronitrile and solvents such as tetrahydrofuran.

    Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide can be employed under controlled conditions.

Major Products

    Reduction: The major products are typically the reduced forms of the substrates involved in the reaction.

    Substitution: The products are the substituted organotin compounds.

    Oxidation: The products include various tin oxides and other oxidized derivatives.

Scientific Research Applications

Tributyl[(propan-2-yl)oxy]stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical-mediated reactions and as a precursor for other organotin compounds.

    Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of complex organic molecules.

    Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are required.

Mechanism of Action

The mechanism of action of tributyl[(propan-2-yl)oxy]stannane involves the formation of radical intermediates. The tin atom in the compound can stabilize these radicals, facilitating various radical-mediated reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: Similar in structure but lacks the propan-2-yloxy group.

    Tributyl[(methoxymethoxy)methyl]stannane: Contains a different alkoxy group.

    Tributyl[(isopropenyl)oxy]stannane: Similar but with an isopropenyl group instead of propan-2-yloxy.

Uniqueness

Tributyl[(propan-2-yl)oxy]stannane is unique due to the presence of the propan-2-yloxy group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in certain radical-mediated reactions where other organotin compounds may not be as effective.

Properties

CAS No.

2724-78-9

Molecular Formula

C15H34OSn

Molecular Weight

349.14 g/mol

IUPAC Name

tributyl(propan-2-yloxy)stannane

InChI

InChI=1S/3C4H9.C3H7O.Sn/c3*1-3-4-2;1-3(2)4;/h3*1,3-4H2,2H3;3H,1-2H3;/q;;;-1;+1

InChI Key

LVTWJUWDINEXQX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(C)C

Origin of Product

United States

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